Ethyl 5-(methylthio)valerate
Description
Ethyl 5-(methylthio)valerate (CAS No. 1298) is an acyclic sulfide ester characterized by a methylthio (-SCH₃) group attached to a valerate backbone. Its molecular formula is C₈H₁₆O₂S, with a molecular weight of 188.28 g/mol. The compound is notable for its oxidized side-chain and metabolic pathway involving oxidation and subsequent breakdown, similar to structurally related sulfides like 2-(methylthiomethyl)-3-phenylpropenal . It has applications in flavor chemistry, as methylthio-containing esters are often associated with fruity or sulfurous aromas in food systems .
Properties
CAS No. |
233665-98-0 |
|---|---|
Molecular Formula |
C8H16O2S |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
ethyl 5-methylsulfanylpentanoate |
InChI |
InChI=1S/C8H16O2S/c1-3-10-8(9)6-4-5-7-11-2/h3-7H2,1-2H3 |
InChI Key |
PAXAYUXLROMDQU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCSC |
Canonical SMILES |
CCOC(=O)CCCCSC |
density |
0.993-1.003 (20°) |
physical_description |
Clear, colourless liquid; powerful sulfurous aroma |
solubility |
Insoluble in water; soluble in non-polar solvents soluble (in ethanol) |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
The methylthio group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:
Mechanism :
The sulfur atom in the methylthio group is nucleophilic, allowing electrophilic oxidation. Peracids (e.g., mCPBA) transfer oxygen to sulfur, progressing from sulfide → sulfoxide → sulfone. The ester group remains intact under mild conditions.
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 1M NaOH (aqueous) | Reflux, 2 hr | 5-(Methylthio)valeric acid | 85–90% | |
| HCl (conc.) | Ethanol, 70°C | 5-(Methylthio)valeric acid | 78% |
Key Data :
-
Hydrolysis follows nucleophilic acyl substitution.
-
The reaction rate is pH-dependent, with base-catalyzed hydrolysis being faster due to better nucleophile (OH⁻ vs. H₂O) .
Thio-Michael Addition
The methylthio group participates in conjugate additions with α,β-unsaturated carbonyl compounds:
Mechanistic Insight :
The thioether acts as a nucleophile, attacking the β-carbon of the Michael acceptor. This reaction expands the compound’s utility in synthesizing branched thioethers .
Esterification and Transesterification
The ethyl ester group undergoes exchange reactions:
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Transesterification | Methanol, H₂SO₄ | Mthis compound | Reflux, 8 hr |
| Esterification | 5-(Methylthio)valeric acid + Ethanol | This compound (reversible) | Acid catalysis, 12 hr |
Thermodynamic Note :
Equilibrium favors ester formation in water-scarce conditions (Le Chatelier’s principle) .
Radical Reactions
Under UV light or initiators (e.g., AIBN), the C–S bond undergoes homolytic cleavage:
| Radical Initiator | Substrate | Product | Application |
|---|---|---|---|
| AIBN | Styrene | Ethyl 5-(styryl-methylthio)valerate | Polymer crosslinking agent |
Safety :
Radical reactions require inert atmospheres (N₂/Ar) to prevent oxidation side reactions .
Biochemical Transformations
In metabolic studies, this compound undergoes enzymatic hydrolysis and oxidation:
Regulatory Status :
Classified as GRAS (Generally Recognized As Safe) for flavoring applications, with a NOEL (No Observed Effect Level) of 1.4 mg/kg/day .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 5-(methylthio)valerate with key analogs, focusing on structural variations, reactivity, and biological/physical properties.
Thiomorpholine Derivatives
Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate (CAS No. 898783-38-5) features a thiomorpholine ring (a sulfur-containing heterocycle) instead of a methylthio group.
- Structural Impact : The thiomorpholine moiety enhances π-π stacking and hydrogen-bonding capabilities, improving binding affinity to biological targets like enzymes .
- Biological Activity: Demonstrates antimicrobial and anticancer activity in vitro, outperforming its morpholine (oxygen analog) and piperidine (non-sulfur) counterparts due to sulfur's electronic effects .
- Applications : Used in drug design for modulating enzyme activity and synthesizing polymers with tailored thermal stability .
| Property | This compound | Ethyl 5-Oxo-5-[4-(Thiomorpholinomethyl)phenyl]valerate |
|---|---|---|
| Molecular Formula | C₈H₁₆O₂S | C₁₈H₂₅NO₃S |
| Key Functional Group | Methylthio (-SCH₃) | Thiomorpholine ring |
| Bioactivity | Flavor additive | Antimicrobial, enzyme modulation |
| Metabolic Pathway | Oxidation | Hydrolysis and sulfur-mediated conjugation |
Aromatic Substituted Valerates
(a) Phenanthryl-Substituted Analog
Ethyl 5-oxo-5-(9-phenanthryl)valerate (CAS No. 898752-88-0) replaces the methylthio group with a phenanthryl aromatic system.
- Structural Impact : The bulky phenanthryl group enhances π-π interactions, increasing stability in organic solvents and reactivity in Diels-Alder reactions .
- Applications : Used as a building block in synthesizing polycyclic pharmaceuticals and materials with luminescent properties .
(b) Trifluoromethyl-Substituted Analog
Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate (CAS No. 898777-69-0) substitutes the methylthio group with a trifluoromethyl (-CF₃) group.
- Structural Impact : The electron-withdrawing -CF₃ group increases lipophilicity and resistance to metabolic degradation .
- Bioactivity: Shows enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to non-fluorinated analogs .
| Property | This compound | Ethyl 5-Oxo-5-(9-Phenanthryl)valerate | Ethyl 5-Oxo-5-(2-Trifluoromethylphenyl)valerate |
|---|---|---|---|
| Key Substituent | -SCH₃ | Phenanthryl | -CF₃ |
| Lipophilicity (LogP) | 2.1 | 4.8 | 3.9 |
| Primary Application | Flavor chemistry | Materials science | Antibacterial agents |
Heterocyclic Analogs
Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate replaces the methylthio group with a pyrrolidine ring.
- Structural Impact : The pyrrolidine group introduces basicity (pKa ~10.5), enabling pH-dependent solubility and ion-channel interactions .
- Bioactivity : Investigated for neuropharmacological activity, particularly in dopamine receptor modulation .
Key Research Findings
Metabolic and Toxicological Profiles
- This compound shares metabolic pathways with other sulfides, undergoing oxidation to sulfoxide and sulfone derivatives. Its NOEL (No Observed Effect Level) is extrapolated from related compounds at 1.4 mg/kg bw/day, indicating low acute toxicity .
- Thiomorpholine and trifluoromethyl analogs exhibit longer metabolic half-lives due to sulfur/fluorine-mediated enzyme resistance .
Functional Group Influence on Reactivity
- Methylthio (-SCH₃) : Imparts mild nucleophilicity, making it prone to oxidation but stable in acidic conditions.
- Thiomorpholine : Enhances redox activity, enabling participation in radical reactions .
- Trifluoromethyl (-CF₃) : Reduces electrophilic substitution rates but increases stability under UV light .
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